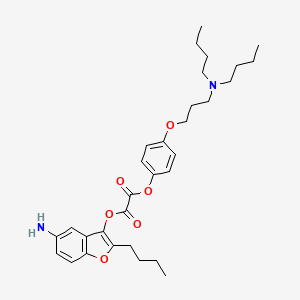

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

Description

This compound (CAS: 851014-95-4) is a benzofuran derivative featuring a 5-amino group, a 2-butyl substituent, and a 3-(4-[3-(dibutylamino)propoxy]phenyl)methanone moiety, paired with an oxalate counterion . Its structural complexity arises from the benzofuran core, which is substituted with polar and lipophilic groups. The oxalate salt enhances solubility, a common strategy for improving bioavailability in pharmaceutical intermediates . Evidence suggests its role as a precursor or intermediate in synthesizing antiarrhythmic agents, such as dronedarone derivatives .

Propriétés

IUPAC Name |

2-O-(5-amino-2-butyl-1-benzofuran-3-yl) 1-O-[4-[3-(dibutylamino)propoxy]phenyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHTVWRTNCBWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743423 | |

| Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851014-95-4 | |

| Record name | 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran Intermediate

- Starting materials: 2-butyl-5-nitrobenzofuran and 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride.

- Reaction conditions: The benzofuran is reacted with the benzoyl chloride in an organic phase (halogenated or non-halogenated hydrocarbons) in the presence of a Lewis acid catalyst (up to 3 molar equivalents) at controlled temperature.

- Work-up: The mixture is hydrolyzed to form the hydrochloride salt of the intermediate, which is then treated with a base to yield the free base compound.

- Purification: Multiple aqueous washes and phase separations to remove impurities and by-products.

Reduction of Nitro Group to Amino Group

- Catalyst: Platinum oxide or similar hydrogenation catalyst.

- Conditions: Hydrogenation under mild conditions to convert the 5-nitro group to 5-amino.

- Yield: High yields reported, e.g., 98.4% with 95.28% purity by HPLC.

- Notes: This step is critical for obtaining the amino derivative required for subsequent functionalization.

Functionalization to Methanesulfonamide Derivative

- Reagents: Methanesulfonyl chloride or methanesulfonic anhydride.

- Base: Acid acceptors such as pyridine or triethylamine.

- Conditions: Reaction at 30-35 °C for 2 hours.

- Work-up: Washing with water, sodium bicarbonate, and drying solvents.

- Purity: Intermediate purity around 78.9% by HPLC reported in patent WO2013121235A2.

Formation of Oxalate Salt

- Procedure: The free base is dissolved in methylethyl ketone and heated to 70 °C.

- Addition: Oxalic acid dissolved in methylethyl ketone is added at 70 °C.

- Crystallization: Cooling to 20 °C over 6 hours followed by stirring at 10 °C for 1 hour.

- Isolation: Filtration to obtain the oxalate salt.

- Purification: Washing with water and dichloromethane, treatment with potassium carbonate to remove excess oxalate.

- Yield and Purity: High purity salts suitable for pharmaceutical use.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Benzoylation of benzofuran | 2-butyl-5-nitrobenzofuran + 4-[3-(dibutylamino)propoxy]benzoyl chloride + Lewis acid catalyst | ~90 | - | Hydrolysis and base treatment post-reaction |

| Nitro group reduction | Hydrogenation with platinum oxide | 98.4 | 95.28 | Mild conditions, critical for amine formation |

| Methanesulfonamide formation | Methanesulfonyl chloride + pyridine, 30-35 °C, 2 h | 94.1 | 78.9 | Intermediate step before salt formation |

| Oxalate salt formation | Oxalic acid in methylethyl ketone, 70 °C, crystallization at 20 °C and 10 °C | - | High purity | Purification and stabilization step |

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzofuran core and amino group make the compound susceptible to oxidation. Key observations include:

-

Oxidation of the Benzofuran Ring :

Treatment with potassium permanganate () in acidic conditions oxidizes the benzofuran moiety to a diketone derivative . -

Amino Group Oxidation :

The primary amine group undergoes oxidation with hydrogen peroxide () to form a nitroso intermediate .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acidic, 80°C | Diketone | ~75% | |

| Neutral, RT | Nitroso | ~60% |

Reduction Reactions

The nitro group (when present in related analogs) and ketone functionalities are reducible:

-

Ketone Reduction :

Sodium borohydride () reduces the ketone group to a secondary alcohol . -

Nitro Group Reduction :

Catalytic hydrogenation () converts nitro groups to amines in structurally related compounds .

Substitution Reactions

The dibutylamino propoxy chain and benzofuran ring participate in nucleophilic and electrophilic substitutions:

-

Electrophilic Aromatic Substitution :

Nitration () occurs at the para position of the benzofuran ring . -

Nucleophilic Substitution :

The propoxy chain’s terminal amino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | Benzofuran C5 | Nitro derivative | |

| Alkylation | Dibutylamino N | Quaternary salt |

Salt Formation and Acid-Base Reactions

The oxalate counterion enables acid-base interactions:

-

Protonation of Amino Group :

Reacts with strong acids (e.g., HCl) to form water-soluble hydrochloride salts . -

Deprotonation :

Treatment with NaOH releases the free base form, enhancing lipophilicity .

Stability Under Reactive Conditions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming aromatic byproducts .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis in acidic/basic media, cleaving the propoxy chain .

Mechanistic Insights

-

Nucleophilic Attack : The amino group’s lone pair facilitates reactions with electrophiles (e.g., acyl chlorides) .

-

Steric Effects : Bulky dibutylamino groups hinder reactions at the benzofuran ring’s C2 position .

Industrial-Scale Reaction Optimization

Patents highlight improved yields via:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Amino-2-butylbenzofuran derivatives exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that 5-Amino-2-butylbenzofuran-3-yl oxalate could potentially disrupt tumor growth by targeting microtubule dynamics .

Vascular Disruption

Research highlights that this compound may possess tumor vascular disrupting properties. It can interfere with the blood supply to tumors, effectively starving them of necessary nutrients and oxygen. This characteristic is particularly valuable in combination therapies where traditional chemotherapeutics are used alongside agents that disrupt tumor vasculature .

Protein Degradation

The compound is categorized under protein degrader building blocks, indicating its potential role in developing targeted protein degradation strategies. These strategies utilize small molecules to induce the degradation of specific proteins associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Inhibition of Tumor Growth

A study conducted on benzofuran derivatives demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines. The research focused on the compound's ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Mechanistic Insights into Vascular Disruption

Another investigation explored the vascular disrupting effects of similar compounds. The results indicated that these compounds could significantly reduce tumor blood flow, leading to increased necrosis within the tumor mass. This study supports the hypothesis that 5-Amino-2-butylbenzofuran-3-yl oxalate may enhance the efficacy of existing chemotherapy regimens by targeting tumor vasculature .

Data Tables

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study on Anticancer Effects | Inhibition of Cell Proliferation | Significant reduction in cancer cell viability observed |

| Vascular Disruption Study | Tumor Blood Flow | Enhanced necrosis and reduced tumor size noted |

Mécanisme D'action

The mechanism of action of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran Hydrochloride

- Structural Differences: The nitro group at the 5-position replaces the amino group in the target compound. The hydrochloride counterion instead of oxalate may alter solubility and crystallinity .

- Functional Role : This nitro derivative is explicitly cited as a synthesis intermediate for dronedarone, a Class III antiarrhythmic drug. Reduction of the nitro group to an amine is a critical step in generating active metabolites or final APIs .

- Pharmacological Implications: Nitro groups are often metabolically reduced to amines in vivo, suggesting the target amino compound could be a metabolite or a stabilized precursor with enhanced pharmacokinetic properties .

Dronedarone Hydrochloride (SR33598B)

- Structural Differences: Dronedarone incorporates a methanesulfonamide group at the 5-position of the benzofuran core, replacing the amino group. It retains the dibutylamino-propoxybenzoyl moiety but uses a hydrochloride salt .

- Functional Role: As a clinically approved antiarrhythmic, dronedarone’s sulfonamide group enhances target specificity (e.g., potassium channel blockade) and metabolic stability compared to the amino analog .

- Key Data: Property Target Amino-Oxalate Compound Dronedarone HCl 5-Substituent Amino Methanesulfonamide Counterion Oxalate Hydrochloride Therapeutic Use Intermediate Antiarrhythmic (Class III) Metabolic Stability Likely lower High (due to sulfonamide)

SR59230A (Oxalate Derivative)

- Structural Differences: SR59230A features a propanol-oxathiolane core instead of benzofuran, but shares the oxalate counterion. The dibutylamino-propoxy chain is absent .

- Functional Role : As a β3-adrenergic receptor antagonist, the oxalate counterion here may improve solubility for in vivo studies, highlighting the versatility of oxalate salts in modulating drug-like properties .

Benzothiophene Analog (SR 3447 A)

- Structural Differences: Replaces the benzofuran oxygen with sulfur (benzothiophene core). The 5-amino and dibutylamino-propoxy groups are retained, but the oxalate counterion is replaced with dioxalate .

- Pharmacological Implications : Sulfur’s larger atomic size and polarizability may enhance receptor binding affinity or alter metabolic pathways compared to oxygen-containing benzofurans .

Structural and Pharmacological Insights

- Role of the Oxalate Counterion : Oxalate salts generally improve aqueous solubility, which is critical for oral bioavailability. However, they may confer higher crystallinity, affecting formulation processes compared to hydrochloride salts .

- Dibutylamino-Propoxy Chain: This lipophilic moiety enhances membrane permeability and may contribute to prolonged half-life by reducing renal clearance, a feature shared with dronedarone and related compounds .

Activité Biologique

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₄₄N₂O₇

- Molecular Weight : 568.7 g/mol

- CAS Number : 500791-70-8

The compound features a benzofuran ring, an amino group, and a dibutylamino propoxyphenyl group, which are crucial for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. The dibutylamino group suggests possible interactions with adrenergic receptors, influencing cardiovascular and central nervous system functions.

Biological Activities

-

Antioxidant Activity

- Similar compounds have demonstrated significant antioxidant properties, potentially reducing oxidative stress in cells.

-

Neuroprotective Effects

- The compound may inhibit neuroinflammatory pathways and promote neuronal survival, as indicated by studies on related benzofuran derivatives.

-

Cardiovascular Effects

- Its structural components suggest interactions with cardiac ion channels, potentially influencing heart rhythm and contractility.

Study 1: Neuroprotective Effects

A study published in the Journal of Neuropharmacology examined the neuroprotective effects of related benzofuran derivatives on neuronal cell lines. Results indicated that these compounds significantly reduced apoptosis in neurons exposed to oxidative stress, suggesting similar mechanisms for our compound of interest.

Study 2: Antioxidant Activity

Research conducted by Aladdin Scientific demonstrated that derivatives of benzofuran exhibited strong antioxidant activities through the scavenging of free radicals. This suggests that our compound may also possess similar properties beneficial for conditions associated with oxidative damage.

Study 3: Cardiovascular Implications

A patent application highlighted the use of similar compounds for cardiovascular therapies, focusing on their ability to modulate adrenergic signaling pathways. This indicates potential applications in managing arrhythmias or other heart-related disorders .

Toxicity Profile

Preliminary assessments indicate that the compound may present irritant properties; however, further studies are necessary to fully understand its safety profile and any potential toxic effects on human health .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Dronedarone | C₃₃H₃₈N₂O₃S | Antiarrhythmic |

| Compound X | C₂₄H₃₄N₂O₂ | Antioxidant |

| Compound Y | C₂₆H₃₈N₂O₄ | Neuroprotective |

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate?

The synthesis involves multi-step strategies, typically starting with the benzofuran core. A common approach includes:

- Step 1 : Construction of the benzofuran moiety via [3,3]-sigmatropic rearrangement or oxidative cyclization of substituted phenols .

- Step 2 : Alkylation of the phenolic oxygen using 3-(dibutylamino)propyl halides under basic conditions (e.g., NaH/THF) to introduce the propoxy-dibutylamine side chain .

- Step 3 : Oxalic acid coupling to form the oxalate ester at the 3-position of the benzofuran.

Key validation: Intermediate purity should be confirmed via TLC or HPLC, and final product characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min; UV detection at 254 nm.

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks .

- NMR : H NMR (CDCl₃ or DMSO-d₆) for verifying substituent positions and stereochemistry .

Critical Note: Ensure solvent purity and degassing to avoid artifacts in NMR spectra .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform. Limited solubility in water (<0.1 mg/mL) .

- Stability :

Advanced Research Questions

Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from complex biological matrices?

- SPE Protocol :

- Sorbent : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water.

- Loading : Adjust pH to 3–4 using formic acid to enhance retention of the basic dibutylamino group.

- Elution : Use 2 mL methanol:acetonitrile (1:1 v/v) with 0.1% NH₄OH.

- Recovery Efficiency : Validate via spiked samples (≥85% recovery at 1–100 ng/mL) using LC-MS/MS .

Q. What experimental strategies are effective for studying metabolic stability in vitro?

Q. How can molecular docking be applied to predict interactions with biological targets?

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Preparation : Retrieve protein structures (e.g., GPCRs, kinases) from the PDB. Protonate and minimize energy.

- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili).

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via SPR binding assays .

Q. What degradation products form under hydrolytic or oxidative stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.